molecular formula C15H14BrFN2O B13105030 5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol

5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol

Cat. No.: B13105030
M. Wt: 337.19 g/mol
InChI Key: YBTPGAKOWHNJQJ-RGEXLXHISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-fluorophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol is unique due to its specific hydrazone linkage and the presence of both bromine and fluorine atoms. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C15H14BrFN2O

Molecular Weight

337.19 g/mol

IUPAC Name

5-bromo-2-[(Z)-C-ethyl-N-(4-fluoroanilino)carbonimidoyl]phenol

InChI

InChI=1S/C15H14BrFN2O/c1-2-14(13-8-3-10(16)9-15(13)20)19-18-12-6-4-11(17)5-7-12/h3-9,18,20H,2H2,1H3/b19-14-

InChI Key

YBTPGAKOWHNJQJ-RGEXLXHISA-N

Isomeric SMILES

CC/C(=N/NC1=CC=C(C=C1)F)/C2=C(C=C(C=C2)Br)O

Canonical SMILES

CCC(=NNC1=CC=C(C=C1)F)C2=C(C=C(C=C2)Br)O

Origin of Product

United States

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